molecular formula C9H8ClN3 B1299852 4-chloro-5-phenyl-1H-pyrazol-3-amine CAS No. 50671-38-0

4-chloro-5-phenyl-1H-pyrazol-3-amine

Cat. No.: B1299852
CAS No.: 50671-38-0
M. Wt: 193.63 g/mol
InChI Key: IOIPSHYTEXGVBT-UHFFFAOYSA-N
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Description

4-chloro-5-phenyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro group at the 4th position and a phenyl group at the 5th position of the pyrazole ring, with an amine group at the 3rd position. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

4-chloro-5-phenyl-1H-pyrazol-3-amine has several applications in scientific research:

Future Directions

Pyrazole and its derivatives have attracted the attention of many researchers due to their diverse biological activities and their presence in pharmacological agents of diverse therapeutic categories . This suggests that “4-Chloro-5-phenyl-2H-pyrazol-3-ylamine” and similar compounds may continue to be a focus of research in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-phenyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazole .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound. Catalysts and solvents are chosen to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-5-phenyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Comparison with Similar Compounds

    5-Amino-4-chloro-3-phenylpyrazole: Similar structure but with an amino group at the 5th position.

    4-Chloro-3,5-diphenylpyrazole: Similar structure but with an additional phenyl group at the 3rd position.

Uniqueness: 4-chloro-5-phenyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-5-phenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIPSHYTEXGVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357131
Record name 4-Chloro-5-phenyl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50671-38-0
Record name 4-Chloro-5-phenyl-2H-pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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